N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
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Overview
Description
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoquinoline ring, a phenyl ring substituted with a methylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Methylthio Group: The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, using reagents like methylthiolate.
Coupling Reaction: The isoquinoline derivative is then coupled with the methylthio-substituted phenylamine through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)acetamide can be compared with other similar compounds, such as:
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)ethanamide: Differing by the length of the carbon chain in the acetamide moiety.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)propionamide: Featuring a propionamide group instead of an acetamide group.
N-(Isoquinolin-6-yl)-2-((3-(methylthio)phenyl)amino)butyramide: Containing a butyramide group, which may affect its chemical properties and biological activities.
Properties
CAS No. |
920513-54-8 |
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Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-methylsulfanylanilino)acetamide |
InChI |
InChI=1S/C18H17N3OS/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22) |
InChI Key |
DTMGPLRQELSUIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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